molecular formula C18H13Cl2NO2 B5776258 3,5-dichloro-4-methoxy-N-1-naphthylbenzamide

3,5-dichloro-4-methoxy-N-1-naphthylbenzamide

Cat. No. B5776258
M. Wt: 346.2 g/mol
InChI Key: MQFTZQRPARTLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-1-naphthylbenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its performance-enhancing effects.

Mechanism of Action

3,5-dichloro-4-methoxy-N-1-naphthylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has been shown to have beneficial effects on cardiovascular function. It has been shown to reduce blood pressure, improve endothelial function, and decrease the risk of atherosclerosis in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-dichloro-4-methoxy-N-1-naphthylbenzamide is its specificity for PPARδ, which reduces the risk of off-target effects. It is also relatively easy to administer and has a long half-life, which makes it suitable for chronic dosing studies. However, it has been shown to cause cancer in animal studies, which raises concerns about its safety for human use.

Future Directions

There are several future directions for research on 3,5-dichloro-4-methoxy-N-1-naphthylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of this compound for human use.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methoxy-N-1-naphthylbenzamide involves the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form 4-methoxy-2-chlorobenzoic acid. The 4-methoxy-2-chlorobenzoic acid is then reacted with 1-naphthylamine in the presence of triethylamine to form this compound.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-1-naphthylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lipid metabolism in animal models. In addition, it has been investigated for its potential use in the treatment of cancer, osteoporosis, and muscle wasting.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-23-17-14(19)9-12(10-15(17)20)18(22)21-16-8-4-6-11-5-2-3-7-13(11)16/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFTZQRPARTLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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